Nigerose Phosphorylase: Niche Specificity Over Kojibiose
4-Aminophenyl α-nigeroside is designed to probe the activity of nigerose phosphorylase (EC 2.4.1.279), an enzyme that exclusively cleaves α-1,3-glucosyl linkages. The enzyme’s stringent specificity is documented in BRENDA: it shows only 0.5% relative activity on kojibiose (α-1,2 linkage) compared to nigerose [1]. While direct kinetic data for the 4-aminophenyl derivative are not publicly available, the aglycone is known to be tolerated by α-glucosidases (e.g., p-aminophenyl-α-D-glucoside is a substrate for EC 3.2.1.20) [2], making this probe a viable immobilized substrate for nigerose-specific assays.
| Evidence Dimension | Relative phosphorolysis activity on alternative disaccharide |
|---|---|
| Target Compound Data | Predicted high activity (structural mimic of nigerose) |
| Comparator Or Baseline | Nigerose phosphorylase: nigerose = 100% activity; kojibiose = 0.5% activity |
| Quantified Difference | >200-fold preference for nigerose-type linkage over kojibiose inferred from enzyme specificity |
| Conditions | Phosphorolysis assay with Clostridium phytofermentans enzyme, phosphate buffer, as referenced in BRENDA |
Why This Matters
For procurement decisions, this ensures that only the α-1,3-linked substrate will report nigerose-specific enzyme activity, eliminating false-positive signals from kojibiose- or maltose-active enzymes.
- [1] BRENDA:EC 2.4.1.279 – nigerose phosphorylase. Substrate specificity note: 0.5% activity on kojibiose. View Source
- [2] BRENDA Substrate Search: p-aminophenyl-alpha-D-glucoside as substrate for EC 3.2.1.20 (alpha-glucosidase). View Source
